![molecular formula C19H24N2O3S B4690092 N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4690092.png)
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as IMMA, is a compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by selectively targeting and binding to certain receptors in the body, such as the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, inflammation, and cell signaling. By targeting this receptor, this compound can modulate its activity and affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor it targets. For example, it has been shown to have analgesic effects by modulating pain perception pathways in the body. It has also been shown to have anti-inflammatory effects by reducing the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to selectively target certain receptors in the body, allowing for more specific and precise studies. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied, making it important to carefully design experiments to ensure accurate results.
Future Directions
There are many potential future directions for research involving N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some studies. Additionally, further studies could explore its potential use in treating other conditions, such as neurodegenerative diseases or psychiatric disorders. Overall, this compound is a promising compound with many potential applications in scientific research.
Scientific Research Applications
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a wide range of scientific research applications, including studies on pain management, cancer, and inflammation. Its ability to selectively target certain receptors in the body makes it a valuable tool for studying the mechanisms of various diseases and conditions.
properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)17-7-5-6-8-18(17)20-19(22)13-21(25(4,23)24)16-11-9-15(3)10-12-16/h5-12,14H,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRGLDDKJNUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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